4-ethyl-7-methyl-5-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-2-one
Overview
Description
4-ethyl-7-methyl-5-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-7-methyl-5-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-methyl-2H-chromen-2-one, which is then ethylated to obtain 4-ethyl-7-methyl-2H-chromen-2-one.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-7-methyl-5-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-ethyl-7-methyl-5-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 7-ethoxy-4-methyl-2H-chromen-2-one .
- 4-methyl-2H-chromen-2-one derivatives .
- Pyrrolidinyl phenyl derivatives .
Uniqueness
4-ethyl-7-methyl-5-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-2-one is unique due to its specific structural features, which confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
4-ethyl-7-methyl-5-[2-oxo-2-(4-pyrrolidin-1-ylphenyl)ethoxy]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-3-17-14-23(27)29-22-13-16(2)12-21(24(17)22)28-15-20(26)18-6-8-19(9-7-18)25-10-4-5-11-25/h6-9,12-14H,3-5,10-11,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICPAXLHXDECLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C3=CC=C(C=C3)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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